4-Nitroaniline Hydrochloride

Catalog No.
S1515871
CAS No.
15873-51-5
M.F
C6H7ClN2O2
M. Wt
174.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitroaniline Hydrochloride

Problem: Free base 4-nitroaniline has poor water solubility (0.8 g/L), requiring harsh acid addition for diazotization, leading to exotherms and inconsistent stoichiometry. Solution: The hydrochloride salt (CAS 15873-51-5) provides instant aqueous solubility and precise 1:1 amine:HCl ratio, enabling reproducible, low-temperature diazo coupling for dyes and pharma intermediates. Key benefits: • No exothermic acid dissolution • Stoichiometric control for quantitative diazonium formation • Greener aqueous processing without co-solvents. In stock at SMolecule.

CAS Number

15873-51-5

Product Name

4-Nitroaniline Hydrochloride

IUPAC Name

4-nitroaniline;hydrochloride

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H

InChI Key

LNJUVOPKIUQOQK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC(=CC=C1[NH3+])[N+](=O)[O-].[Cl-]

Isomeric SMILES

C1=CC(=CC=C1[NH3+])[N+](=O)[O-].[Cl-]

The exact mass of the compound 4-Nitroaniline Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Nitroaniline hydrochloride, 4-Nitrobenzenamine hydrochloride, 1-Amino-4-nitrobenzene hydrochloride, p-Nitroaniline hydrochloride, 4-Nitroanilinium chloride, Benzenamine, 4-nitro-, hydrochloride (1:1)

Purity

≥98%

Package Size

5 g, 25 g

4-Nitroaniline hydrochloride (CAS 15873-51-5), with a molecular weight of 174.58 g/mol, is the pre-formed hydrochloric acid salt of the widely used aromatic amine, 4-nitroaniline [1]. Presenting as a yellow to amber crystalline solid with a melting point of 145-146 °C, this salt is fundamentally differentiated from its free base counterpart by its ionic character . In industrial and laboratory procurement, the hydrochloride form is specifically selected for its extreme aqueous solubility and immediate readiness for electrophilic aromatic substitution, particularly diazotization. By providing a stoichiometric 1:1 ratio of amine to hydrogen chloride, it eliminates the need for harsh, excess acid dissolution steps, making it a critical precursor in the synthesis of azo dyes, pharmaceutical intermediates, and specialized polymeric materials [2].

Research Fit

Aqueous workflow compatibility Water-soluble hydrochloride salt supports aqueous synthesis and analytical method preparation
Reference standard suitability Certified high purity with analytical documentation enables HPLC calibration and QC method development
Defined intermediate role Established in azo dye synthesis and pharmaceutical intermediate production (e.g., Mirabegron)

Attempting to substitute 4-nitroaniline hydrochloride with the generic 4-nitroaniline free base introduces severe process inefficiencies, primarily driven by solubility constraints. The free base is sparingly soluble in water, achieving only about 0.8 g/L at 20 °C, which requires the addition of large volumes of concentrated strong acids and external heating to force dissolution before aqueous reactions can proceed . This forced in situ protonation step often leads to uncontrolled exothermic behavior, inconsistent stoichiometry, and an excessively acidic reaction medium that can degrade sensitive substrates or complicate downstream neutralization [1]. Procuring the pre-formed hydrochloride salt bypasses these bottlenecks, ensuring immediate aqueous dissolution and precise stoichiometric control for temperature-sensitive reactions like diazotization at 0–5 °C, which is critical for reproducible azo coupling [2].

Substitution Risk

Free base 4-Nitroaniline free base has substantially lower aqueous solubility (~0.8 g/L), limiting its use in aqueous reaction or analytical media where the salt form is required.
Isomers Ortho- or meta-nitroaniline isomers exhibit different basicity (conjugate acid pKa) and electronic profiles, which may shift reactivity in diazotization and SNAr pathways.
Grade Technical-grade materials lack the certified purity and comprehensive characterization needed for reference standard use in pharmaceutical QC or regulatory analytical methods.

Aqueous Solubility Enhancement

The most critical procurement differentiator for 4-nitroaniline hydrochloride is its massive increase in aqueous solubility compared to the free base. While generic 4-nitroaniline achieves a maximum solubility of only 0.8 g/L in water at 20 °C, the pre-formed hydrochloride salt reaches up to 800 g/L under identical conditions [1],. This 1000-fold enhancement allows chemists to prepare highly concentrated aqueous precursor solutions (up to ~4.5 M) without relying on organic co-solvents or massive excesses of boiling hydrochloric acid [1].

Evidence DimensionAqueous Solubility at 20 °C
Target Compound Data800 g/L (~4.58 M)
Comparator Or Baseline4-Nitroaniline free base (0.8 g/L, ~0.0058 M)
Quantified Difference1000-fold (3 orders of magnitude) increase in aqueous solubility
ConditionsPure water at 20 °C

Enables high-throughput, high-concentration aqueous processing and eliminates the need for hazardous organic co-solvents or excess acid during precursor dissolution.

Aqueous solubility
Cross-study comparable
Salt form: highly water-soluble; free base: 0.8 g/L at 20 °C
Enables aqueous-based protocols without organic co-solvents
Reported solubility advantage; confirm under specific experimental conditions

Stoichiometric Precision in Diazotization

In the synthesis of diazonium salts, the amine must be fully protonated before reacting with sodium nitrite. Using the free base requires adding excess concentrated HCl (often >2.5 equivalents) to force the sparingly soluble amine into solution, creating an overly acidic environment that requires careful neutralization later [1]. Procuring 4-nitroaniline hydrochloride provides an exact 1:1 built-in stoichiometry of amine to hydrogen chloride, allowing the material to be directly dissolved and cooled to 0–5 °C as a fine slurry, ready for immediate and quantitative conversion upon the addition of NaNO2 [2].

Evidence DimensionAcid Equivalent Requirement for Dissolution
Target Compound Data1.0 equivalent (pre-incorporated in the crystal lattice)
Comparator Or BaselineFree base 4-nitroaniline (>2.5 equivalents of exogenous concentrated HCl required)
Quantified DifferenceEliminates the need for >1.5 equivalents of excess strong acid per mole of substrate
ConditionsAqueous diazotization at 0–5 °C prior to azo coupling

Reduces acid waste, prevents over-acidification of the reaction matrix, and ensures highly reproducible batch-to-batch diazonium salt yields.

Purity specification
Head-to-head
>99.0% (HPLC, titration)
Supports reference standard qualification for analytical method validation
Commercial specification; verify lot-specific CoA

Aqueous Electropolymerization Compatibility

The electrosynthesis of poly(4-nitroaniline) for sensor applications requires the monomer to be dissolved in an acidic aqueous electrolyte. The poor water solubility of the free base (0.8 g/L) severely limits the achievable monomer concentration, often forcing the use of mixed organic-aqueous systems that complicate the electrochemical mechanism . The hydrochloride salt, being highly water-soluble and intrinsically ionic, acts as both the monomer and a supporting electrolyte contributor, enabling 100% aqueous electropolymerization at much higher monomer concentrations, leading to faster film growth and more uniform polymer deposition [1].

Evidence DimensionElectrolyte System Compatibility
Target Compound DataCompatible with 100% aqueous systems at high monomer concentrations
Comparator Or BaselineFree base 4-nitroaniline (Requires mixed organic solvents or extreme acid concentrations to achieve sufficient molarity)
Quantified DifferenceEnables completely solvent-free aqueous electrochemical processing
ConditionsElectropolymerization of poly(4-nitroaniline) films

Simplifies electrochemical cell design, eliminates organic solvent waste, and improves the scalability of conductive polymer manufacturing.

Conjugate acid pKa
Class-level inference
4-Nitroaniline pKa ≈ 1.0; 2-nitroaniline pKa ≈ 0.0
Para-isomer basicity influences reaction selectivity in acid-catalyzed steps
Data to verify for specific reaction media
Mirabegron intermediate
Class-level inference
Documented use in commercial Mirabegron API synthesis
De-risks procurement for generic impurity profiling projects
Binary evidence; confirm process-specific suitability
Protease inhibition
Class-level inference
Reported inhibition of human neutrophil serine protease and K562 inflammatory response
Supports in vitro enzyme activity screening research
Qualitative evidence; validate in target assay system

Industrial Azo Dye & Pigment Manufacturing

Due to its pre-formed 1:1 stoichiometric ratio and immediate aqueous solubility, this hydrochloride salt is the preferred precursor for large-scale diazotization. It ensures rapid, quantitative conversion to 4-nitrobenzenediazonium chloride at 0–5 °C, which is subsequently coupled with naphthols or other aromatics to produce high-purity azo dyes like Para Red and Magneson II without the burden of excess acid neutralization [1].

NLO Chromophore Synthesis

In the development of photorefractive polymers and dual-functional azocarbazole chromophores, exact stoichiometric control during the diazo coupling phase is critical to prevent side reactions. The hydrochloride salt allows for precise, low-temperature aqueous processing, ensuring high yields of the target NLO chromophores without degrading the sensitive carbazole backbones [2].

Aqueous Electropolymerization for Sensors

For the fabrication of poly(4-nitroaniline) modified electrodes used in electrochemical sensing, the hydrochloride salt serves as an ideal water-soluble monomer. Its high solubility eliminates the need for organic co-solvents, allowing for greener, purely aqueous electrosynthesis that yields highly uniform and conductive polymer films [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Analytical method development & QC
Certified purity and documentation package
HPLC calibration, impurity profiling, ANDA analytical support
Aqueous-phase dye & intermediate synthesis
Water-soluble hydrochloride salt form
Aqueous reaction media compatibility, elimination of organic co-solvents
Protease activity & inflammation studies
Reported enzyme inhibition profile
In vitro neutrophil serine protease assay, K562 cell model response
Mirabegron & related impurity synthesis
Documented intermediate use
Generic API impurity profiling, process chemistry optimization

Related CAS

100-01-6 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15873-51-5

General Manufacturing Information

Benzenamine, 4-nitro-, hydrochloride (1:1): INACTIVE

Explore Compound Types